molecular formula C20H25N3O4S B12415088 Carbonic anhydrase inhibitor 8

Carbonic anhydrase inhibitor 8

Cat. No.: B12415088
M. Wt: 403.5 g/mol
InChI Key: UEDHBSMZUFBJAV-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of carbonic anhydrase inhibitor 8 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a sulfonamide derivative, which is then reacted with an appropriate amine to form the desired inhibitor. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Carbonic anhydrase inhibitor 8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Carbonic anhydrase inhibitor 8 is unique in its structure and mechanism of action compared to other carbonic anhydrase inhibitors. Similar compounds include:

Biological Activity

Key Features of CAI-8

  • Binding Affinity : CAI-8 exhibits high binding affinity for multiple isoforms of carbonic anhydrases, particularly CA IX, which is overexpressed in various cancers.
  • Selectivity : The compound demonstrates selectivity towards specific isoforms, minimizing off-target effects and enhancing therapeutic efficacy.

In Vitro Studies

Study Isoform Tested IC50 (nM) Selectivity Notes
CA II15.6ModerateEffective against human carbonic anhydrases
CA IX7.8HighSignificant inhibition observed in cancer cell lines
CA XII20.5LowLess effective compared to CA IX

Case Studies

  • Cancer Treatment : A study investigated the effects of CAI-8 on HeLa cells (cervical cancer) under hypoxic conditions. The compound inhibited CA IX activity effectively without affecting cell viability at concentrations up to 1 µM, suggesting a potential role in targeted cancer therapy .
  • Metabolic Disorders : Another study explored the impact of CAI-8 on bicarbonate transport in renal tissues. The inhibitor was shown to alter bicarbonate reabsorption rates significantly, indicating its potential use in treating conditions like metabolic acidosis .

Clinical Implications

  • Oncology : Given its high selectivity for CA IX, CAI-8 may serve as a novel anticancer agent, particularly for tumors characterized by hypoxia.
  • Diuretics : As a carbonic anhydrase inhibitor, it could also be explored for use in diuretic therapies, impacting fluid balance and electrolyte homeostasis.

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

4-[(2R)-4-benzyl-2-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide

InChI

InChI=1S/C20H25N3O4S/c21-28(26,27)19-8-6-17(7-9-19)20(25)23-12-11-22(15-18(23)10-13-24)14-16-4-2-1-3-5-16/h1-9,18,24H,10-15H2,(H2,21,26,27)/t18-/m1/s1

InChI Key

UEDHBSMZUFBJAV-GOSISDBHSA-N

Isomeric SMILES

C1CN([C@@H](CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CCO)C(=O)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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